Tert-butyl 1-aminocyclobutane-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 1-aminocyclobutane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-8(2,3)12-7(11)9(10)5-4-6-9/h4-6,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGUJSNKYHNQLMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CCC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of tert-butyl 1-aminocyclobutane-1-carboxylate typically begins with cyclobutanone.
Reaction with Ammonia: Cyclobutanone is reacted with ammonia to form 1-aminocyclobutanone.
Esterification: The 1-aminocyclobutanone is then esterified with tert-butyl chloroformate under basic conditions to yield this compound.
Industrial Production Methods: Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tert-butyl 1-aminocyclobutane-1-carboxylate can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: It can be reduced to form cyclobutylamine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: Oxo derivatives of this compound.
Reduction: Cyclobutylamine derivatives.
Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Tert-butyl 1-aminocyclobutane-1-carboxylate is primarily recognized for its potential as a building block in drug development . Its unique structural features allow it to interact with biological targets, making it a candidate for developing therapeutics aimed at treating neurological disorders. Preliminary studies suggest that compounds similar to this compound may engage with neurotransmitter systems, indicating a pathway for further pharmacological exploration.
Potential Therapeutic Areas:
- Neurological Disorders: The compound may influence neurotransmitter activity, which is crucial for developing treatments for conditions like depression and anxiety.
- Pain Management: Its structural characteristics could lead to the development of analgesics targeting specific pain pathways.
Organic Synthesis
The compound serves as a valuable intermediate in organic synthesis. Its ability to undergo various chemical transformations allows chemists to construct more complex molecular architectures efficiently. Notably, methods such as microwave-assisted synthesis and solvent-free conditions have been explored to enhance yield and efficiency in synthesizing this compound.
Synthesis Methods:
- Microwave-Assisted Synthesis: This method improves reaction rates and yields by utilizing microwave energy.
- Solvent-Free Reactions: Conducting reactions without solvents reduces environmental impact and simplifies purification processes.
Structural Comparisons and Case Studies
A comparative analysis of structurally similar compounds reveals the uniqueness of this compound. Below is a summary table highlighting these compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Tert-butyl 3-aminocyclobutanecarboxylate | Similar cyclobutane structure | Different position of the amino group |
| Tert-butyl trans-3-aminocyclobutane-1-carboxylate | Trans configuration | Potentially different stereochemical properties |
| Tert-butyl 3-aminocyclohexanecarboxylate | Cyclohexane instead of cyclobutane | Broader ring size may influence reactivity |
| Cis-tert-butyl 3-aminocyclobutanecarboxylate | Cis configuration | Variations in stereochemistry affecting interactions |
These comparisons illustrate the diversity within aminocyclobutane derivatives and their potential applications in medicinal chemistry and materials science.
Research Findings
Recent studies have focused on the conformational characterization of peptides containing 1-aminocyclobutane-1-carboxylic acid residues, shedding light on the compound's potential interactions at the molecular level. Such research is essential for understanding how structural variations can influence biological activity .
Case Study: Stereochemical Investigations
Research involving stereoselective synthesis has demonstrated that modifications to the tert-butyl group can significantly affect the compound's reactivity and biological interactions. For instance, studies using palladium-catalyzed hydrogenation have yielded high stereoselectivity for specific products derived from this compound, indicating its utility in producing targeted therapeutic agents .
Mechanism of Action
Molecular Targets and Pathways: Tert-butyl 1-aminocyclobutane-1-carboxylate exerts its effects primarily through interactions with enzymes and receptors in biological systems. The amino group can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function .
Comparison with Similar Compounds
Methyl 3-Aminocyclobutane Carboxylate Hydrochloride
- Structure: Similar aminocyclobutane backbone but with a methyl ester instead of tert-butyl.
- Molecular Weight : Lower than the tert-butyl derivative due to the smaller ester group (exact data unavailable; inferred from ).
- Solubility : Likely more hydrophilic than the tert-butyl analogue due to reduced steric hindrance, enhancing aqueous solubility in its hydrochloride form .
- Stability : Methyl esters are more prone to hydrolysis under basic conditions compared to tert-butyl esters, limiting their utility in prolonged synthetic steps .
Tert-Butyl Alcohol (t-BuOH)
- Structure : A simpler tert-butyl-containing compound without the cyclobutane or carboxylate groups.
- Reactivity : Highly reactive with oxidizing agents, alkali metals, and strong acids, producing flammable gases (e.g., isobutylene) .
- Hazards: Flammable liquid/solid with acute health effects (e.g., respiratory irritation, dizziness) and chronic risks under prolonged exposure . In contrast, this compound’s hazards remain unspecified but are presumed milder due to lower volatility and stabilized ester group .
Tert-Butyl [1,1'-Bi(cyclopropane)]-1-Carboxylate
- Structure : Cyclopropane rings instead of cyclobutane, with a tert-butyl ester.
- Applications: Used in synthetic chemistry for strain-driven reactions.
Physicochemical and Functional Properties
Biological Activity
Tert-butyl 1-aminocyclobutane-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique cyclobutane structure and functional groups that facilitate various biological interactions. The molecular formula is , with a molecular weight of approximately 171.22 g/mol. Its structure allows for hydrogen bonding and ionic interactions, which are crucial for its biological activity.
The biological effects of this compound primarily arise from its interactions with specific enzymes and receptors within biological systems. The amino group in the compound can form hydrogen bonds, enhancing its affinity for target proteins and influencing their activity. This mechanism underlies its potential role in drug development, particularly for neurological and psychiatric disorders.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit antitumor properties. For instance, related aminocyclobutane derivatives have demonstrated low toxicity while inhibiting tumor growth in various models. The selective antagonism of NMDA receptors has been noted as a significant pathway through which these compounds exert their effects .
Neuropharmacological Effects
This compound is being investigated for its potential in treating neurological disorders. Its ability to modulate neurotransmitter systems suggests it could be beneficial in conditions such as depression and anxiety. Studies have shown that derivatives can influence serotonin and dopamine pathways, which are critical in mood regulation .
Study on Antidepressant Effects
A study conducted on a series of aminocyclobutane derivatives, including this compound, demonstrated significant antidepressant-like effects in animal models. The results indicated an increase in serotonin levels in the brain, suggesting a mechanism similar to that of selective serotonin reuptake inhibitors (SSRIs) .
Evaluation of Antifungal Activity
In another investigation, the antifungal properties of this compound were assessed against various fungal strains. The compound exhibited moderate antifungal activity, comparable to established antifungal agents, indicating its potential as a lead compound for further development .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing tert-butyl 1-aminocyclobutane-1-carboxylate, and what are the critical reaction parameters to control?
- Methodological Answer : The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amine group, followed by cyclization or coupling reactions. For example, multi-step protocols similar to those in tert-butyl carbamate derivatives (e.g., tert-butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate) require precise control of reaction temperature, solvent polarity, and stoichiometry to avoid side reactions like over-alkylation or hydrolysis . Key parameters include:
- Use of anhydrous conditions to prevent Boc-group cleavage.
- Optimization of coupling agents (e.g., DCC, EDC) for carboxylate activation.
- Monitoring reaction progress via TLC or LC-MS to isolate intermediates.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound, and how should data interpretation account for structural features?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR can resolve the cyclobutane ring strain and tert-butyl group dynamics. Low-temperature NMR (e.g., 200 K) may be required to observe conformational locking, as demonstrated in tert-butyl-substituted triazinanes .
- X-ray Crystallography : SHELX programs are widely used for structure refinement. The tert-butyl group’s steric bulk may influence crystal packing, requiring high-resolution data to resolve disorder .
- IR Spectroscopy : Confirm Boc-group integrity via carbonyl stretching (~1680–1720 cm).
Q. What safety considerations should be prioritized when handling tert-butyl carbamate derivatives in laboratory settings?
- Methodological Answer :
- Storage : Keep in sealed, moisture-free containers at –20°C to prevent decomposition .
- Exposure Control : Use fume hoods, gloves, and eye protection. Tert-butyl derivatives may release irritants (e.g., isocyanates) upon hydrolysis .
- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .
Advanced Research Questions
Q. How can experimental design methodologies be applied to optimize the synthesis yield of this compound while minimizing byproduct formation?
- Methodological Answer :
- Factorial Design : Identify critical factors (e.g., temperature, catalyst loading, solvent) using Taguchi or Plackett-Burman designs. For example, in TBHP-mediated epoxidation, statistical optimization improved substrate conversion by 30% .
- Response Surface Methodology (RSM) : Model nonlinear relationships between variables (e.g., pH and reaction time) to predict optimal conditions.
- Byproduct Analysis : Use GC-MS or HPLC to track impurities and adjust reaction kinetics (e.g., quenching intermediates).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
